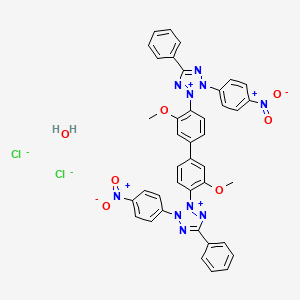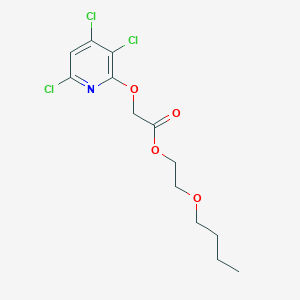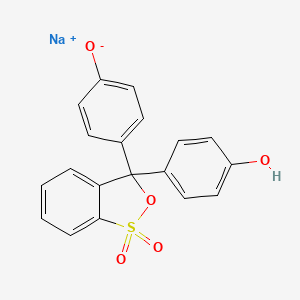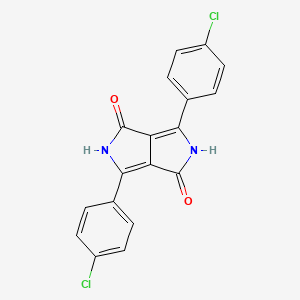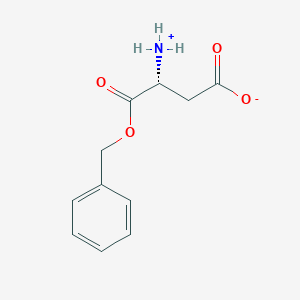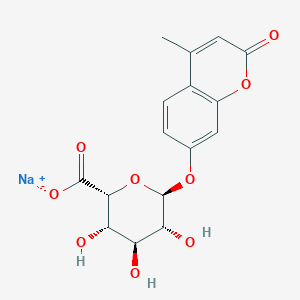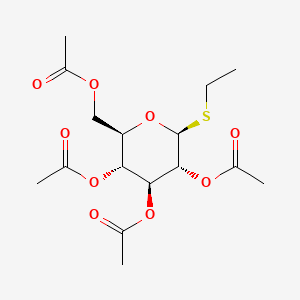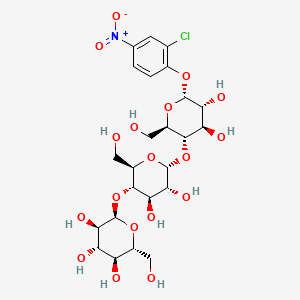
2-Chloro-4-nitrophenyl a-D-maltotrioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-nitrophenyl α-D-maltotrioside, also known as CNP-G3, is a colorimetric substrate for α-amylases . It has been used to characterize the activity of human pancreatic or salivary amylase . The empirical formula is C24H34ClNO18 and the molecular weight is 659.98 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-nitrophenyl α-D-maltotrioside can be represented by the SMILES string: OC[C@H]1OC@HC@@HC@HO[C@H]3C@HC@@HC@HOc4ccc(cc4Cl)N+=O)C@HC@@H[C@@H]1O .Chemical Reactions Analysis
Upon hydrolysis by α-amylases, 2-chloro-4-nitrophenol is released from 2-Chloro-4-nitrophenyl α-D-maltotrioside . This can be quantified by colorimetric detection at 405 nm as a measure of enzyme activity .Physical And Chemical Properties Analysis
2-Chloro-4-nitrophenyl α-D-maltotrioside is a powder or crystal form substance . It has a quality level of 200 and an assay of ≥95% (HPLC) . The storage temperature is −20°C .Aplicaciones Científicas De Investigación
Amylase Measurement : 2-Chloro-4-nitrophenyl maltotrioside (CNP-G3) was found effective for measuring amylase activity in serum without auxiliary enzymes. This method demonstrated greater sensitivity, longer reagent stability, and minimal pH effects compared to other methods (Foo & Bais, 1998).
Direct Alpha-Amylase Assay : A direct colorimetric assay for alpha-amylase was developed using 2-chloro-4-nitrophenyl-alpha-maltotrioside. This method was found to be easily automated, with rapid color development and linear kinetics (Winn-Deen et al., 1988).
Evaluation of Alpha-Amylase Assay : An IFCC method adapted for alpha-amylase using 2-chloro-4-nitrophenyl-α-D-maltotrioside was shown to be effective for routine work. The assay had a consistent conversion rate of substrate to product, and demonstrated minimal interference from common substances like bilirubin or glucose (Lorentz et al., 1999).
Transglycosylation Activity in Human Salivary α-Amylase : The use of maltotrioside in the study of transglycosylation activity was shown, with a mutant form of human salivary alpha-amylase transferring maltose and maltotriose residues from a maltotetraose donor onto different p-nitrophenyl glycosides (Remenyik et al., 2003).
Serum α-Amylase Determination : 2-Chloro-4-nitrophenyl-α-D-maltotrioside was used as a substrate for determining the catalytic concentration of α-amylase in serum. The method proved sensitive, precise, and free from interference by various substances, with good correlation with other established methods (Gella et al., 1997).
Fluorescence-Quenched Assays for α-Amylase : The preparation of 2′- and 2″-O-acylated maltotrioside derivatives was reported for use in fluorescence-quenched assays of α-amylase. These derivatives carried a quenching group and a fluorescent donor, providing an innovative approach for α-amylase assay (Ferro et al., 1994).
Mecanismo De Acción
Safety and Hazards
The safety information indicates that 2-Chloro-4-nitrophenyl α-D-maltotrioside is a combustible solid . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYNUOXSFGLNX-XFNLHOCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl a-D-maltotrioside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-4-[[(2S)-2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[4-[(2S,5R,8S,11R,14S,17R,20S)-20-(2-amino-2-oxoethyl)-5-(3-aminopropyl)-11-benzyl-8-[(2S)-butan-2-yl]-17-(carboxymethyl)-14-(1H-imidazol-5-ylmethyl)-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]butylamino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7943506.png)


